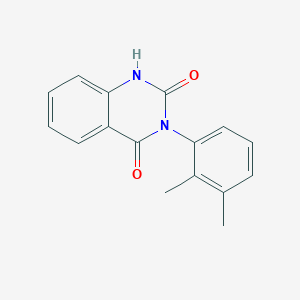

3-(2,3-二甲苯基)-2,4(1h,3h)-喹唑并二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

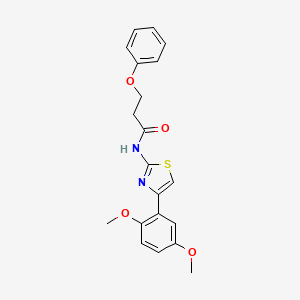

The compound "3-(2,3-Dimethylphenyl)-2,4(1h,3h)-quinazolinedione" is a derivative of quinazolinedione, which is a class of compounds known for their potential pharmacological activities. Quinazolinediones have been studied for their vasodilatory and antihypertensive properties, as well as for their potential use in the treatment of hypertension without significant blockade of alpha-adrenergic receptors . The structure of quinazolinediones allows for various substitutions, which can lead to a wide range of biological activities and physical properties.

Synthesis Analysis

The synthesis of quinazolinedione derivatives often involves the treatment of substituted quinazolinediones with sodium hydride and an alkyl halide in xylene . Additionally, direct amination of quinazolin-4(3H)-ones using N,N-dimethylformamide as a nitrogen source has been described, which affords 4-(dimethylamino)quinazolines . This method proceeds through efficient C–OH bond activation mediated by 4-toluenesulfonyl chloride at room temperature, indicating a straightforward synthetic route for such compounds.

Molecular Structure Analysis

The molecular structure of quinazolinedione derivatives has been characterized using various spectroscopic techniques and theoretical calculations. For instance, DFT and TD-DFT/PCM calculations have been used to determine structural parameters and spectroscopic characteristics of related compounds . The presence of substituents like dimethylamino groups can significantly affect the electronic and photophysical properties of the molecules . Moreover, the crystal structure of certain quinazolinediones has revealed specific conformations, such as staggered and gauche structures .

Chemical Reactions Analysis

Quinazolinedione derivatives can undergo lithiation, which allows for the introduction of various electrophiles to yield substituted derivatives . The reactivity of these compounds can be influenced by the nature of the substituents, as seen in the case of 3-(dimethylamino)-2-ethyl-4(3H)-quinazolinone, which did not undergo lithiation under similar conditions as its analogs . The electron-donating effect of amine groups on these compounds can also facilitate charge transfer and photophysical properties, which are relevant for their potential use in organic semiconductor devices .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinedione derivatives are closely related to their molecular structure. The presence of electron-donating groups like dimethylamino can lead to solvatochromism, acidochromism, and solid-state fluorescence . The photophysical properties, such as fluorescence emission, can be modulated by the solvent environment and the presence of proton donors . The NLO and NBO analyses of these compounds provide insights into their electronic interactions, stabilization energies, and potential as nonlinear optical materials . Additionally, the thione-thiol tautomerism of related hybrid compounds has been studied, revealing the predominance of the thione form and providing information on the electronic transitions and sites for electrophilic and nucleophilic attack .

科学研究应用

抗分枝杆菌和光合作用抑制活性

- 喹唑并二酮衍生物已被合成并评估其抗分枝杆菌、光合作用抑制和抗藻活性。一些衍生物对鸟分枝杆菌和堪萨斯分枝杆菌表现出显着的抗分枝杆菌活性,其功效超过了标准的异烟肼。此外,这些化合物表现出光合作用抑制活性,具有特定的氯取代类似物有效抑制菠菜叶绿体的产氧率 (Kubicová 等人,2003 年)。

血管扩张和降压作用

- 1,3-二取代喹唑并二酮已被制备出来,并显示出血管扩张和降压活性,而没有显着的 α-肾上腺素能受体阻断。一种化合物,特别是,在诱导血管扩张和降低高血压大鼠的收缩压方面表现出比罂粟碱更大的效力 (Havera 和 Vidrio,1979 年)。

锂化反应

- 已经实现了 3-氨基-2-甲基-4(3H)-喹唑并二酮的双锂化,允许合成各种 2-取代衍生物。该方法提供了对取代的 3-(甲基氨基)-2-烷基-4(3H)-喹唑并二酮的访问,扩大了喹唑并二酮在合成化学中的用途 (Smith 等人,1996 年)。

降压活性

- 与哌唑嗪在结构上相似的新型喹唑啉衍生物显示出高降压作用,而不会引起反射性心动过速,表明它们作为更安全的降压剂的潜力 (El-Sabbagh 等人,2010 年)。

细胞毒活性

- 与喹唑并二酮相关的苯并[b][1,6]萘啶的羧酰胺衍生物对几种癌细胞系表现出有效的细胞毒性,一些化合物的 IC50 值低于 10 nM。这突出了喹唑并二酮衍生物在癌症治疗中的潜力 (Deady 等人,2003 年)。

除草剂活性

- 喹唑并二酮衍生物作为二苯醚除草剂的一个新家族,对双子叶杂草表现出显着的后出苗除草剂活性,展示了它们在农业科学中的应用 (Yu 等人,2008 年)。

光物理性质

- 探索了给电子胺对喹诺酮衍生物的电子、光物理和电荷转移性质的影响,表明它们在有机半导体器件中具有增强的电荷传输性质的潜力 (Irfan 等人,2020 年)。

属性

IUPAC Name |

3-(2,3-dimethylphenyl)-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-10-6-5-9-14(11(10)2)18-15(19)12-7-3-4-8-13(12)17-16(18)20/h3-9H,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTZVLNVWYCIIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)C3=CC=CC=C3NC2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3010256.png)

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3010257.png)

![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B3010258.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide](/img/structure/B3010261.png)

![3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3010262.png)

![N-(benzo[d]thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B3010271.png)

![2-methoxy-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B3010274.png)

![N-methyl-2-[(4-phenoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3010275.png)

![1-morpholino-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B3010277.png)